molecular formula C11H21NO3S B2484166 Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate CAS No. 2059937-86-7

Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate

Cat. No.: B2484166
CAS No.: 2059937-86-7
M. Wt: 247.35
InChI Key: NSNLJIYJIIFTHC-UHFFFAOYSA-N
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Description

Versus Sulfone-Containing Analogs

Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate (CAS 1648864-55-4) replaces the sulfanyl group with a sulfonyl (–SO₂–) group. Key distinctions include:

Property Sulfanyl Derivative Sulfonyl Derivative
Molecular Weight 247.35 g/mol 265.33 g/mol
Electron-Withdrawing Effect Moderate (inductive) Strong (inductive + resonance)
Reactivity Thiol-like reactivity High stability; less reactive
Solubility Moderate in polar solvents Enhanced in polar aprotic solvents

The sulfonyl group’s electron-withdrawing nature increases stability but reduces nucleophilic reactivity at sulfur.

Versus Unsubstituted Azetidines

Unprotected azetidines (e.g., azetidine-2-carboxylate, CID 5248351) lack the Boc group and sulfanyl substituent, making them less stable and more prone to ring-opening reactions.

Feature Target Compound Unsubstituted Azetidine
N-Protecting Group tert-Butyl carbamate None
Ring Stability High (protected nitrogen) Low (unstable in acidic/basic conditions)
Functionalization Sulfanyl and hydroxyl groups Limited to carboxylate at C2

Versus Piperidine Derivatives

Piperidine analogs (e.g., tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate) have a six-membered ring, reducing ring strain and altering steric profiles.

Parameter Azetidine Derivative Piperidine Derivative
Ring Strain High (four-membered) Low (six-membered)
Substituent Accessibility Restricted due to small ring Enhanced due to larger ring
Synthetic Yield Moderate (stereocontrol challenges) High (easier stereochemical control)

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethylsulfanylmethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-6-9(7-12)8-16-5-4-13/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNLJIYJIIFTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Tert-butyl Group: The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the azetidine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azetidine ring and sulfanyl group can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Notes on Contradictions and Limitations

  • Naming Ambiguities: and both reference a compound labeled "1h," but their substituents differ (1h in : hydroxybutyl and methoxyphenyl; 1h in : methyl(phenyl)amino-oxoethylidene). This discrepancy may reflect inconsistent nomenclature or typographical errors in source materials.
  • Data Gaps: Specific data for the target compound (e.g., CAS number, spectral properties) are absent in the provided evidence, necessitating inferences from structural analogs.

Biological Activity

Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate is a compound of interest due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1132-61-2
  • Molecular Formula : C10H19NO3S
  • Molecular Weight : 233.33 g/mol

The presence of a sulfonyl group and a hydroxyl group suggests potential interactions with biological systems, particularly in terms of enzyme inhibition or receptor modulation.

Antimicrobial Properties

Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial activity. This compound has shown promise in preliminary studies for its antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

Case studies have explored the cytotoxic effects of azetidine derivatives on cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties. Further research is necessary to elucidate the specific pathways involved and to quantify the potency of this compound against various cancer types.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of azetidine rings through cyclization processes. Variants of this compound have been synthesized to enhance biological activity or reduce toxicity.

Synthesis Step Reagents Used Conditions Yield (%)
Formation of azetidine ringAmino acids, baseReflux75%
Sulfanylmethylation(2-Hydroxyethyl) sulfideRoom temperature85%

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of azetidine derivatives. Key findings include:

  • Absorption and Distribution : Initial studies suggest good solubility in biological fluids, which may facilitate absorption.
  • Metabolism : The compound is likely metabolized via liver enzymes, similar to other azetidine derivatives.
  • Excretion : Predominantly renal excretion has been observed in related compounds.

Q & A

Basic Research Questions

Synthesis Optimization Q: What are the critical parameters for synthesizing Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate with high yield and purity? A: Key parameters include:

  • Reaction Conditions : Use of strong bases (e.g., triethylamine) in aprotic solvents like dichloromethane to facilitate nucleophilic substitution at the azetidine ring .
  • Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group requires acidic conditions (e.g., TFA) for removal without degrading the sulfanyl moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product from byproducts like unreacted thiols or azetidine precursors .

Structural Characterization Q: Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound? A:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H), azetidine ring protons (δ 3.2–4.0 ppm), and hydroxyethylsulfanyl protons (δ 2.6–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 290.1523 for C12_{12}H23_{23}NO3_3S) .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of functional groups .

Initial Biological Screening Q: What in vitro assays are suitable for evaluating the biological activity of this compound? A:

  • Enzyme Inhibition : Test against serine proteases or kinases, leveraging the sulfanyl group’s nucleophilic reactivity .
  • Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC50_{50} calculations .
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs .

Advanced Research Questions

Mechanistic Studies Q: What are the plausible mechanisms for nucleophilic substitution reactions involving the sulfanyl group? A:

  • SN2 Pathway : The sulfanyl group acts as a leaving group under basic conditions (e.g., NaH in THF), enabling substitution with nucleophiles like amines or thiols. Steric hindrance from the tert-butyl group may slow reactivity .
  • Oxidative Pathways : Controlled oxidation with H2_2O2_2 converts the sulfanyl (-S-) to sulfoxide (-SO-) or sulfone (-SO2_2-), altering electronic properties for SAR studies .

Data Contradiction Analysis Q: How should researchers address discrepancies in reported biological activities of structurally similar azetidine derivatives? A:

  • Assay Standardization : Compare results under identical conditions (e.g., pH, cell line, incubation time) to isolate structural effects .
  • Computational Modeling : Use DFT or MD simulations to assess how substituents (e.g., hydroxyethyl vs. methoxyphenyl) impact target binding .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. IC50_{50}) .

Structure-Activity Relationship (SAR) Q: What strategies can modify the hydroxyethylsulfanyl moiety to enhance pharmacokinetic properties? A:

  • Esterification : Replace the hydroxyl group with acetyl or phosphate esters to improve membrane permeability .
  • Chelation : Introduce metal-binding groups (e.g., pyridyl) to target metalloenzymes .
  • Pro-Drug Design : Mask the sulfanyl group with labile protecting groups (e.g., acetals) for controlled release in vivo .

Material Science Applications Q: What electronic properties make this compound suitable for organic semiconductors? A:

  • Conjugated Systems : The azetidine ring’s rigidity and sulfanyl group’s lone pairs enable π-orbital overlap, enhancing charge transport .
  • Thermal Stability : The tert-butyl group increases decomposition temperature (>200°C), critical for device fabrication .

Methodological Notes

  • Synthesis Protocols : For scale-up, automated reactors with real-time pH and temperature monitoring reduce variability .
  • Safety : Handle sulfanyl intermediates in fume hoods due to potential volatility and toxicity .
  • Data Reproducibility : Publish detailed NMR solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) and HRMS calibration standards .

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